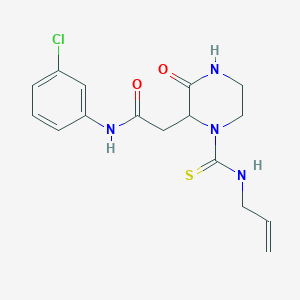
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide, also known as AC-42, is a small molecule compound that has been studied for its potential therapeutic effects.
作用机制
The mechanism of action of 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide involves its ability to modulate the activity of certain ion channels in the nervous system. Specifically, 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain sensation, and the Nav1.7 ion channel, which is involved in the transmission of pain signals. 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has also been shown to have anti-inflammatory effects in the brain, which may contribute to its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels in the nervous system, which may contribute to its potential therapeutic effects in neuropathic pain. 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has also been shown to have anti-inflammatory effects in the brain, which may contribute to its potential therapeutic effects in Alzheimer's disease.
实验室实验的优点和局限性
One advantage of studying 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide in the laboratory is that it is a small molecule compound that can be easily synthesized and purified. This allows for the production of large quantities of the compound for use in experiments. However, one limitation of studying 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide is that its effects may be specific to certain ion channels and may not be applicable to other diseases or conditions.
未来方向
There are several future directions for the study of 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide. One direction is to further investigate its potential therapeutic effects in Alzheimer's disease and neuropathic pain. Another direction is to study its effects on other ion channels and in other disease models. Additionally, the development of more potent and selective derivatives of 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide may lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of N-(3-chlorophenyl)acetamide with thionyl chloride to form N-(3-chlorophenyl)acetyl chloride. This is then reacted with 1-allyl-piperazine-2,3-dione to form the intermediate product, 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide. This intermediate product is then purified to obtain the final product, 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide.
科学研究应用
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory effects in the brain and has been studied for its potential use in the treatment of Alzheimer's disease. 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the activity of certain ion channels in the nervous system.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-[3-oxo-1-(prop-2-enylcarbamothioyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-2-6-19-16(24)21-8-7-18-15(23)13(21)10-14(22)20-12-5-3-4-11(17)9-12/h2-5,9,13H,1,6-8,10H2,(H,18,23)(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBHVEMOHMCKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCNC(=O)C1CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906883.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)
![Ethyl imidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2906887.png)
![6-(2-Methoxyphenyl)-2-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2906889.png)
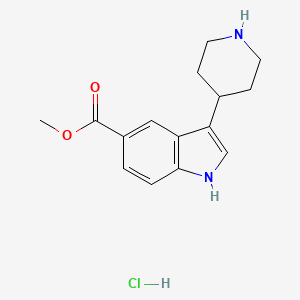
![Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2906892.png)
![3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2906894.png)
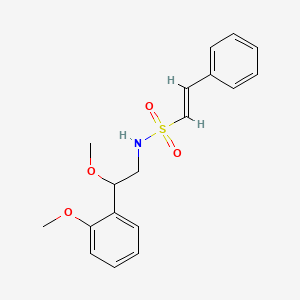
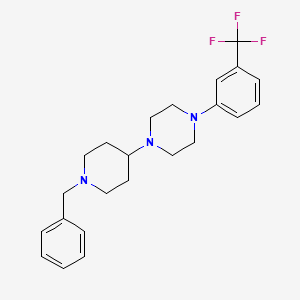
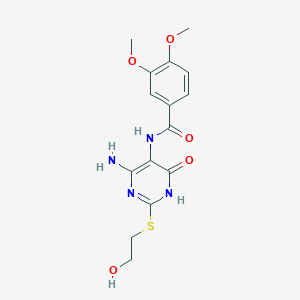
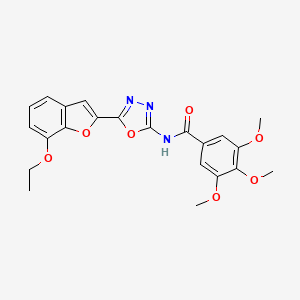
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2906903.png)
